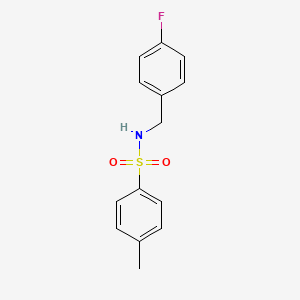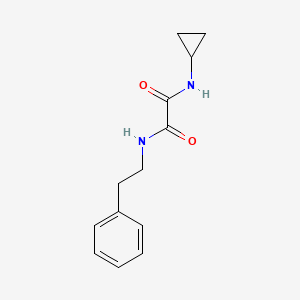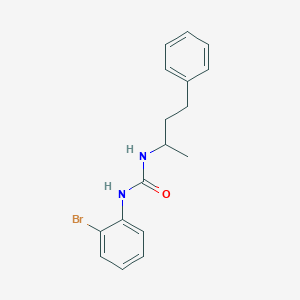
N-(4-fluorobenzyl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(4-fluorobenzyl)-4-methylbenzenesulfonamide, also known as FBMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBMS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Crystal Structure Analysis
- Crystal Structures Investigation : Studies have investigated the crystal structures of closely related compounds to N-(4-fluorobenzyl)-4-methylbenzenesulfonamide, such as N-(4-fluorobenzoyl)benzenesulfonamide and N-(4-fluorobenzoyl)-4-methylbenzenesulfonamide. These investigations focused on analyzing packing patterns, intermolecular interactions, and Hirshfeld surface analysis to understand the relationship between crystal structures (Suchetan et al., 2015).
Synthesis and Characterization
- Synthesis and Characterization Studies : The synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related compound, was detailed through spectroscopic and crystallographic means. This study contributes to the understanding of the synthetic processes and structural features of related sulfonamide compounds (Stenfors & Ngassa, 2020).
Biological Activity and Interactions
Antimicrobial and Lipoxygenase Inhibition Studies : N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have been synthesized and evaluated for their antibacterial potential and lipoxygenase inhibition. These compounds could be potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
DNA Interactions and Antimicrobial Activities : Research on phosphorus-nitrogen compounds, including (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives, showed significant DNA interactions and antimicrobial activities. This research provides insights into the potential biomedical applications of these compounds (Elmas et al., 2018).
Spectroscopic and Computational Studies
- Spectroscopic and Computational Analysis : A combined experimental and quantum chemical approach was used to study the spectroscopic investigation and electronic properties of two sulfonamide derivatives. This research contributes to understanding the structural, electronic, and molecular characteristics of such compounds (Mahmood et al.,2016)
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVIVIGZQNAJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4753559.png)
![N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4753561.png)

![N-[(4-allyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4753586.png)
![2-(2,4-dichlorophenyl)-8,10-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4753602.png)
![4-[2-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4753603.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4753604.png)
![3-(3-chlorobenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4753611.png)
![N-(4-fluorobenzyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4753612.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4753634.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4753645.png)
![4-{4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4753649.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4753653.png)